n-(5-Acetyl-1,3-thiazol-2-yl)acetamide
Description
N-(5-Acetyl-1,3-thiazol-2-yl)acetamide is a thiazole-derived compound characterized by an acetyl group at position 5 of the thiazole ring and an acetamide moiety at position 2 (Figure 1). Thiazoles are heterocyclic aromatic compounds containing sulfur and nitrogen, known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties . The acetyl and acetamide substituents in this compound contribute to its unique electronic and steric profile, influencing solubility, hydrogen-bonding capacity, and interactions with biological targets.
Properties
CAS No. |
860620-57-1 |
|---|---|
Molecular Formula |
C7H8N2O2S |
Molecular Weight |
184.22 g/mol |
IUPAC Name |
N-(5-acetyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C7H8N2O2S/c1-4(10)6-3-8-7(12-6)9-5(2)11/h3H,1-2H3,(H,8,9,11) |
InChI Key |
OGTYHEPGCIAZTQ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CN=C(S1)NC(=O)C |
Canonical SMILES |
CC(=O)C1=CN=C(S1)NC(=O)C |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Recent studies have shown that n-(5-acetyl-1,3-thiazol-2-yl)acetamide exhibits significant anticancer properties. For instance:
- Cytotoxicity Studies : In vitro studies demonstrated that derivatives containing the thiazole moiety have considerable cytotoxic effects against various cancer cell lines. Specifically, compounds similar to this compound were tested against colon cancer and melanoma cell lines, showing promising results with low GI50 values (0.25–0.69 μM) indicating high potency .
| Cell Line | GI50 (μM) | Activity Level |
|---|---|---|
| Colon Cancer | 0.41–0.69 | High |
| Melanoma | 0.48–13.50 | Moderate |
| Ovarian Cancer | 0.25–5.01 | High |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities:
- Antibacterial and Antifungal Studies : Research indicates that thiazole derivatives exhibit antimicrobial properties against various pathogens, making them candidates for developing new antibiotics .
Study 1: Anticancer Efficacy
A study published in a prominent journal evaluated the efficacy of this compound in inhibiting the growth of breast cancer cells (MCF-7 and MDA-MB-231). The results indicated that the compound significantly reduced cell proliferation compared to standard treatments like staurosporine, further supporting its potential as an anticancer agent .
Study 2: Structural Activity Relationship (SAR)
Another investigation focused on the structure-activity relationship of thiazole-containing compounds, revealing that modifications in the thiazole ring could enhance antitumor activity. This study highlighted how slight changes in molecular structure can lead to significant improvements in biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
The position and nature of substituents on the thiazole ring critically determine biological activity and physicochemical properties:
Key Observations :
- Aryl substituents (e.g., 4-chlorophenyl, chromenone) introduce steric bulk and hydrophobicity, improving membrane permeability but possibly reducing aqueous solubility .
- Hydrogen-bonding groups (e.g., hydroxyl in 6a) enhance interactions with enzyme active sites, as seen in COX inhibition .
Q & A
Q. What are the key synthetic routes for N-(5-Acetyl-1,3-thiazol-2-yl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cyclocondensation of thiourea derivatives with α-halo ketones to form the thiazole core, followed by acetylation. For example, chloroacetyl chloride is reacted with 2-amino-5-acetylthiazole in the presence of triethylamine in dioxane at 20–25°C . Optimization includes:
- Temperature control : Lower temperatures (e.g., 0–5°C) minimize side reactions during acetylation.
- Solvent selection : Polar aprotic solvents like DMF improve solubility of intermediates.
- Catalyst use : Triethylamine acts as a base to neutralize HCl byproducts, enhancing yield (up to 75% reported for analogous compounds) .
Table 1 : Reaction Conditions for Analogous Thiazole Derivatives
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiazole formation | Thiourea + α-bromoacetylacetone, reflux in ethanol | 68 | |
| Acetylation | Chloroacetyl chloride, triethylamine, dioxane, 25°C | 75 |
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the acetamide moiety (e.g., carbonyl resonance at ~168–170 ppm) and acetyl group (δ 2.6 ppm for CH) .
- IR Spectroscopy : Stretching vibrations at ~1650 cm (C=O) and 1540 cm (C-N) validate the acetamide group .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and torsional strain in the thiazole ring .
Advanced Research Questions
Q. How can molecular docking predict the biological targets of this compound?
- Methodological Answer :
- Target selection : Prioritize enzymes like COX-1/COX-2 or 15-LOX, as thiazoles are known inhibitors .
- Software tools : AutoDock Vina or GOLD simulate ligand-receptor interactions. For example, hydrophobic interactions between the acetyl group and active-site residues (e.g., Val349 in COX-2) enhance binding affinity .
- Validation : Compare docking scores (e.g., binding energy ≤ -7.5 kcal/mol) with experimental IC values from enzyme inhibition assays .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay standardization : Ensure consistent cell lines (e.g., COX-1 from platelets vs. recombinant isoforms) and inhibitor pre-treatment times .
- SAR analysis : Modify substituents (e.g., replacing acetyl with benzyl groups) to isolate structure-activity trends. For instance, COX-2 selectivity increases with bulky para-substituted aryl groups .
- Meta-analysis : Pool data from multiple studies (e.g., IC ranges: COX-1 = 9–15 µM, COX-2 = 11–20 µM) to identify outliers due to assay variability .
Q. What strategies enhance the stability and bioavailability of this compound in preclinical studies?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve solubility.
- Formulation optimization : Use nanocarriers (liposomes or PLGA nanoparticles) to increase plasma half-life.
- Metabolic profiling : LC-MS/MS identifies major metabolites (e.g., deacetylated derivatives) to guide structural modifications .
Data Contradiction Analysis
- Example : Discrepancies in COX inhibition potency may arise from differences in enzyme sources (human recombinant vs. murine) or assay pH. Validate findings using orthogonal methods (e.g., Western blotting for prostaglandin E suppression) .
Key Research Gaps
- Crystallographic data : Limited high-resolution structures of the compound bound to targets. Propose using cryo-EM for dynamic binding studies.
- In vivo toxicity : No chronic exposure data. Recommend 28-day rodent studies with histopathological analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
